molecular formula C19H25NO2 B3931074 N-1-adamantyl-2-phenoxypropanamide

N-1-adamantyl-2-phenoxypropanamide

Cat. No.: B3931074
M. Wt: 299.4 g/mol
InChI Key: XBSXNNWMBODDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.188529040 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-1-Adamantyl-2-phenoxypropanamide is a type of N-Adamantylated amide . These compounds are known to have potential biological activity Similar compounds with an adamantane core are used in medical practice, most of which are nitrogen-containing compounds . These compounds exhibit antiviral and other biological activities .

Mode of Action

It is known that many nitrogen-containing adamantane derivatives with a c–n bond exhibit antiviral and other biological activities . This suggests that this compound may interact with its targets to exert similar effects.

Biochemical Pathways

N-adamantylated amides, a group to which this compound belongs, have been synthesized for the preparation of antiviral drugs . This suggests that these compounds may affect pathways related to viral replication or immune response.

Pharmacokinetics

A study on a similar compound, apinac, revealed moderate to long half-lives in rats . This suggests that this compound may also have similar ADME properties, impacting its bioavailability.

Result of Action

Given that similar compounds exhibit antiviral and other biological activities , it can be inferred that this compound may have similar effects.

Action Environment

The synthesis of n-adamantylated amides, including this compound, involves reactions carried out in sulfuric acid media . This suggests that the compound’s synthesis and possibly its action may be influenced by specific environmental conditions.

Biochemical Analysis

Biochemical Properties

N-1-adamantyl-2-phenoxypropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound has been observed to inhibit certain inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby exhibiting anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to attenuate glutamate-induced oxidative stress and inflammation, thereby protecting against neuronal damage . It also affects the expression of genes involved in antioxidant defense mechanisms, such as heme oxygenase-1 and glutathione reductase . Furthermore, this compound has been shown to modulate cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS) . This inhibition reduces oxidative stress and prevents cellular damage. Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its protective effects against oxidative stress and inflammation in both in vitro and in vivo models . Prolonged exposure to high concentrations of the compound may lead to cellular toxicity and adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s protective effects plateau at certain concentrations, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The major metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and bile. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, this compound can cross the blood-brain barrier, allowing it to target the central nervous system .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy .

Properties

IUPAC Name

N-(1-adamantyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13(22-17-5-3-2-4-6-17)18(21)20-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSXNNWMBODDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.